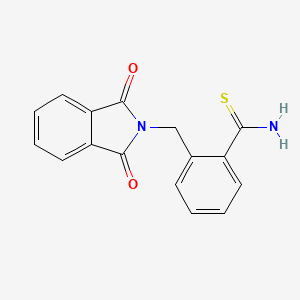
2-(Phthalimidomethyl)thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Phthalimidomethyl)thiobenzamide is a biochemical used for proteomics research . It has a molecular formula of C16H12N2O2S and a molecular weight of 296.34 .
Synthesis Analysis
Thioamides, such as this compound, play a crucial role in organic synthesis, serving as key building blocks . Several methods have been developed for preparing thioamides using sulfuration agents .Molecular Structure Analysis
The molecular structure of this compound consists of a phthalimide group attached to a thiobenzamide group . The molecular weight is 296.34 .Chemical Reactions Analysis
Thioamides are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . From the synthetic viewpoint, several methods have been developed for preparing thioamides using sulfuration agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.34 and a molecular formula of C16H12N2O2S .科学的研究の応用
Reactivity and Protein Targets
One study focuses on the reactivity of thiobenzamide (TB) derivatives and their ability to covalently bind to proteins, which could be a mechanism for hepatotoxicity. This research explored the adduction process of TB to cytosolic and microsomal proteins in rat livers, providing insight into the protein targets of reactive metabolites of thiobenzamide and their potential role in liver toxicity (Ikehata et al., 2008).
Synthesis Methods
Another aspect of research is the development of efficient synthesis methods for compounds related to phthalimides. For instance, a study presents a palladium-catalyzed carbonylative synthesis of phthalimides using phenyl formate as a carbon monoxide source, showcasing a method that avoids the use of expensive ligands and solvents, thus enhancing the applicability of phthalimide synthesis in various functional group tolerances (Chavan & Bhanage, 2015).
Novel Compounds and Applications
Research into the synthesis of novel compounds such as 1(3H)-iminobenzo[c]thiophene derivatives from secondary 2-(vinyl)thiobenzamide derivatives reveals the potential for creating new materials with unique properties. These compounds are synthesized via intramolecular cyclization, demonstrating the versatility of thiobenzamide derivatives in organic synthesis (Kobayashi et al., 2008).
Thermochemistry and Material Science
The thermochemistry of adducts of tin(IV) bromide with thiobenzamide (TBA) and other ligands containing amide or thioamide groups was investigated to understand their thermal properties and potential applications in materials science. This study provides fundamental insights into the interactions between metal halides and organic ligands, offering data critical for the development of new materials and chemical processes (Dunstan, 2001).
Covalent Modification of Lipids
Further research into thiobenzamide derivatives explores their metabolites' ability to covalently modify lipids in rat liver microsomes. This study helps to understand the mechanism behind the hepatotoxic effects of thiobenzamide and similar compounds by examining how their metabolites interact with cellular lipids (Ji et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-14(21)11-6-2-1-5-10(11)9-18-15(19)12-7-3-4-8-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEXVIPCHAGILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)
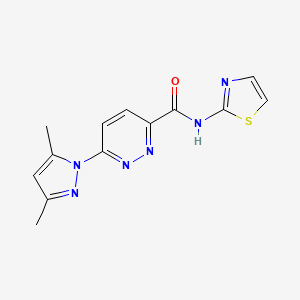
![6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2630965.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)
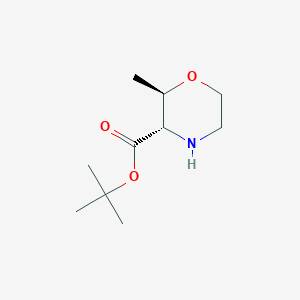
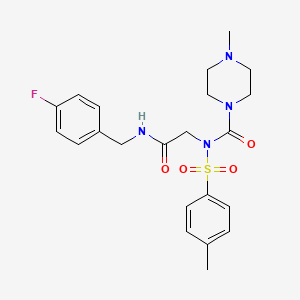
amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one](/img/structure/B2630970.png)
![5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide](/img/structure/B2630971.png)

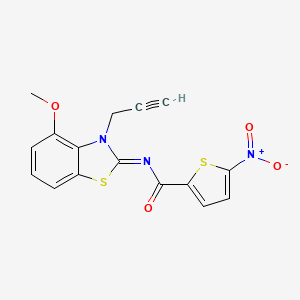
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2630977.png)


